TAMRA-isoADPr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

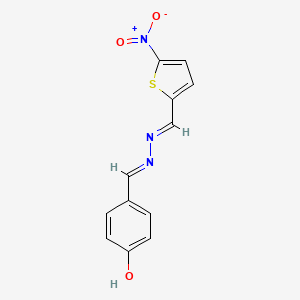

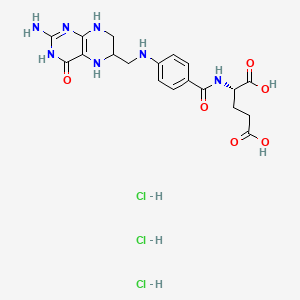

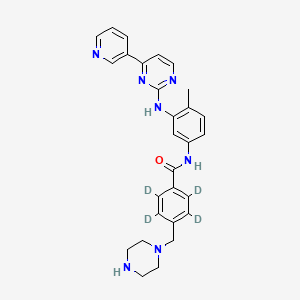

TAMRA-isoADPr is a fluorescently tagged iso-ADP-ribose tracer compound. It is known for its high affinity for the RNF146 WWE domain, with a dissociation constant (Kd) of 45.2 nM . This compound is primarily used in scientific research to study protein interactions and to develop inhibitors for specific protein domains.

Preparation Methods

The synthesis of TAMRA-isoADPr involves the conjugation of iso-ADP-ribose with a fluorescent tag, TAMRA (tetramethylrhodamine). The synthetic route typically includes the following steps:

Activation of iso-ADP-ribose: Iso-ADP-ribose is activated using specific reagents to make it reactive towards the fluorescent tag.

Conjugation with TAMRA: The activated iso-ADP-ribose is then conjugated with TAMRA under controlled conditions to ensure high yield and purity.

Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

TAMRA-isoADPr undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the fluorescent tag can be replaced or modified.

Oxidation and Reduction: The iso-ADP-ribose moiety can undergo oxidation and reduction reactions, altering its chemical properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the ADP-ribose moiety.

Common reagents used in these reactions include oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TAMRA-isoADPr has several scientific research applications:

Protein Interaction Studies: It is used as a tracer to study the interactions between proteins, particularly those involving the RNF146 WWE domain.

Inhibitor Screening: The compound is employed in fluorescence polarization assays to screen for inhibitors of the RNF146 WWE domain.

Biological Research: It helps in understanding the role of ADP-ribosylation in various biological processes, including DNA repair and signal transduction.

Medical Research: This compound is used to develop potential therapeutic agents targeting specific protein domains involved in diseases such as cancer.

Mechanism of Action

TAMRA-isoADPr exerts its effects by binding to the RNF146 WWE domain with high affinity. This binding is facilitated by the specific interaction between the iso-ADP-ribose moiety and the WWE domain. The fluorescent tag, TAMRA, allows for the visualization and quantification of these interactions using fluorescence-based techniques .

Comparison with Similar Compounds

TAMRA-isoADPr is unique due to its high affinity for the RNF146 WWE domain and its fluorescent properties. Similar compounds include:

Iso-ADP-ribose: Lacks the fluorescent tag and is used in non-fluorescent assays.

Fluorescently tagged ADP-ribose: Other variants with different fluorescent tags, such as fluorescein, which may have different binding affinities and fluorescence properties.

These similar compounds are used in various assays depending on the specific requirements of the research, such as the need for fluorescence or the specific protein domain being studied.

Properties

Molecular Formula |

C51H62N12O18P2 |

|---|---|

Molecular Weight |

1193.1 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[4-[3-[6-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]hexylamino]-3-oxopropyl]triazol-1-yl]-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C51H62N12O18P2/c1-60(2)29-11-14-33-35(20-29)77-36-21-30(61(3)4)12-15-34(36)51(33)32-13-9-27(19-31(32)49(68)81-51)47(67)54-18-8-6-5-7-17-53-39(64)16-10-28-22-63(59-58-28)41-37(23-75-82(69,70)71)78-48(62-26-57-40-45(52)55-25-56-46(40)62)44(41)80-50-43(66)42(65)38(79-50)24-76-83(72,73)74/h9,11-15,19-22,25-26,37-38,41-44,48,50,65-66H,5-8,10,16-18,23-24H2,1-4H3,(H,53,64)(H,54,67)(H2,52,55,56)(H2,69,70,71)(H2,72,73,74)/t37-,38-,41-,42-,43-,44-,48-,50-/m1/s1 |

InChI Key |

BJEULYIRFHTOMR-UHCCLACZSA-N |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCCCCNC(=O)CCC5=CN(N=N5)[C@@H]6[C@H](O[C@H]([C@@H]6O[C@@H]7[C@@H]([C@@H]([C@H](O7)COP(=O)(O)O)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)C(=O)O3)C1=C(O2)C=C(C=C1)N(C)C |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCCCCNC(=O)CCC5=CN(N=N5)C6C(OC(C6OC7C(C(C(O7)COP(=O)(O)O)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)C(=O)O3)C1=C(O2)C=C(C=C1)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)

![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)